![molecular formula C9H16O B14348359 [(Ethenyloxy)methyl]cyclohexane CAS No. 99182-52-2](/img/structure/B14348359.png)
[(Ethenyloxy)methyl]cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Ethenyloxy)methyl]cyclohexane is an organic compound characterized by a cyclohexane ring substituted with an ethenyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Ethenyloxy)methyl]cyclohexane typically involves the reaction of cyclohexane with ethenyloxy compounds under specific conditions. One common method is the dehydration of cyclohexanol using a strong acid catalyst like phosphoric acid . The reaction involves heating cyclohexanol with the acid to produce cyclohexene, which can then be further reacted with ethenyloxy compounds to form this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous processes where cyclohexane and ethenyloxy compounds are fed into a reactor with a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
[(Ethenyloxy)methyl]cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone and cyclohexanol.
Reduction: Reduction reactions can convert it back to cyclohexane.
Substitution: The ethenyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Halogenation reactions using reagents like chlorine or bromine.
Major Products
Oxidation: Cyclohexanone and cyclohexanol.
Reduction: Cyclohexane.
Substitution: Various substituted cyclohexane derivatives depending on the substituent used.
Scientific Research Applications
[(Ethenyloxy)methyl]cyclohexane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(Ethenyloxy)methyl]cyclohexane involves its interaction with various molecular targets. The ethenyloxy group can participate in reactions that modify the cyclohexane ring, leading to changes in the compound’s properties and reactivity. The pathways involved include nucleophilic substitution and elimination reactions .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simple cycloalkane without the ethenyloxy group.
Cyclohexanol: Contains a hydroxyl group instead of an ethenyloxy group.
Cyclohexanone: Contains a carbonyl group instead of an ethenyloxy group.
Uniqueness
[(Ethenyloxy)methyl]cyclohexane is unique due to the presence of the ethenyloxy group, which imparts different chemical properties and reactivity compared to similar compounds. This makes it valuable in specific applications where these properties are desired .
Properties
CAS No. |
99182-52-2 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
ethenoxymethylcyclohexane |
InChI |
InChI=1S/C9H16O/c1-2-10-8-9-6-4-3-5-7-9/h2,9H,1,3-8H2 |
InChI Key |
BIUZXWXXSCLGNK-UHFFFAOYSA-N |
Canonical SMILES |
C=COCC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1-Dichloro-2-{[(2,3,3-triiodoprop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B14348278.png)
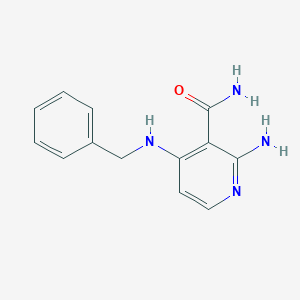
![2-(4-{4-[(2H-1,3-Benzodioxol-5-yl)oxy]butyl}piperazin-1-yl)pyrazine](/img/structure/B14348301.png)
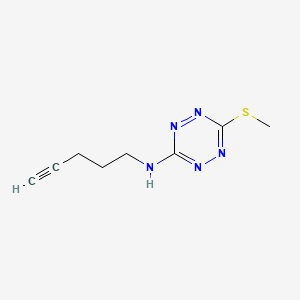

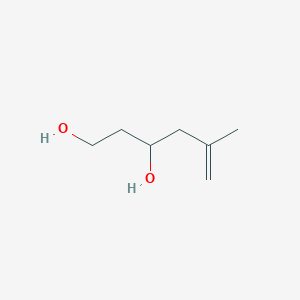
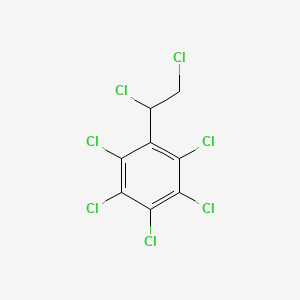
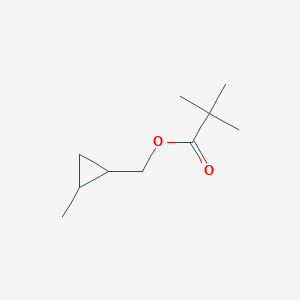
![1-[(Pentadecafluoroheptyl)oxy]octane](/img/structure/B14348344.png)
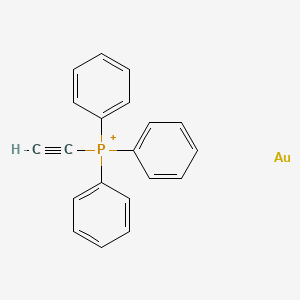
![N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide](/img/structure/B14348357.png)
![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-ethyl-4-nitrobenzamide](/img/structure/B14348364.png)
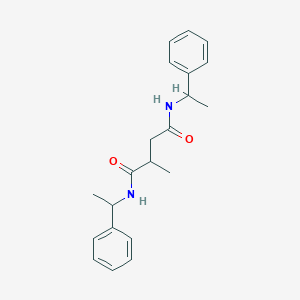
![4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one](/img/structure/B14348383.png)
